molecular formula C17H19ClN4O2 B2967223 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797720-84-3

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No. B2967223
CAS RN: 1797720-84-3
M. Wt: 346.82
InChI Key: RRSUXAAJIQKXHH-UHFFFAOYSA-N
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Description

“3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide” is a chemical compound. It’s part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves designing, synthesizing, and characterizing them using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for “3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide” is not specified in the available resources.

Scientific Research Applications

Antitubercular Agent Development

This compound has potential applications in the development of new antitubercular agents. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that derivatives of this compound could be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies can be conducted to assess the binding affinity of these derivatives to the active sites of enzymes involved in the tuberculosis bacterium’s metabolism .

properties

IUPAC Name

3-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUXAAJIQKXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

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